![molecular formula C16H15ClN2O3S B258705 Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied in the field of immunology. It is a selective inhibitor of Janus kinase 3 (JAK3) and has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate selectively inhibits JAK3, which is a key component of the signaling pathway that is involved in the activation of T cells. By inhibiting JAK3, Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate prevents the activation of T cells, which in turn reduces the inflammatory response that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. In addition, it also reduces the proliferation of T cells and the production of antibodies, which are also involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune response. In addition, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties.
One limitation of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is that it is not a specific inhibitor of JAK3. It also inhibits JAK1 and JAK2, although to a lesser extent. This can complicate the interpretation of the results of lab experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of research is the development of more selective JAK3 inhibitors that do not inhibit JAK1 and JAK2. Another area of research is the study of the long-term effects of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate on the immune system. Finally, there is also potential for the use of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes.
Conclusion:
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a small molecule inhibitor that has potential therapeutic applications in the treatment of autoimmune diseases. It selectively inhibits JAK3, which reduces the inflammatory response that is associated with these diseases. Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form the intermediate product. Finally, this intermediate is treated with methyl chloroformate to yield the desired product, Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Applications De Recherche Scientifique
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been shown to have potential in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes.
Propriétés
Nom du produit |
Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C16H15ClN2O3S |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
methyl 2-[(2-chloropyridine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-22-16(21)12-9-5-2-3-7-11(9)23-15(12)19-14(20)10-6-4-8-18-13(10)17/h4,6,8H,2-3,5,7H2,1H3,(H,19,20) |
Clé InChI |
DFTDCVJTHUVWON-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl |
SMILES canonique |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)
![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)
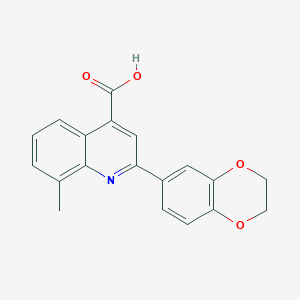
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B258631.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)
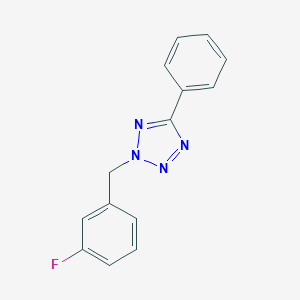
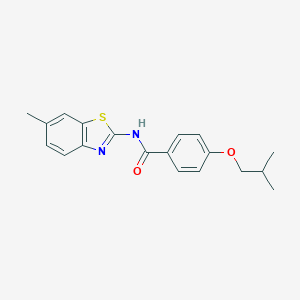
![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-furamide](/img/structure/B258637.png)
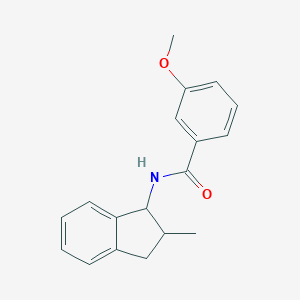
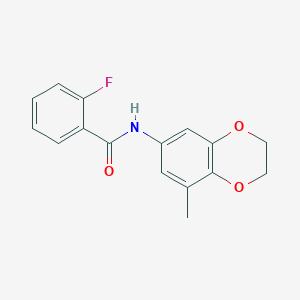
![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)